molecular formula C23H15ClFN3O2 B11076977 2'-(4-chlorophenyl)-5-fluoro-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

2'-(4-chlorophenyl)-5-fluoro-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one

Cat. No.: B11076977
M. Wt: 419.8 g/mol
InChI Key: ZDKMMHCNQMTIRP-UHFFFAOYSA-N
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Description

2’-(4-chlorophenyl)-5-fluoro-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one is a complex organic compound that features a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 2’-(4-chlorophenyl)-5-fluoro-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves multiple steps, including the formation of the spirocyclic core and the introduction of the 4-chlorophenyl and 5-fluoro substituents. The synthetic route typically starts with the preparation of the indole and pyrazolo[1,5-c][1,3]benzoxazin intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl and 5-fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the spirocyclic core or the substituents.

Scientific Research Applications

2’-(4-chlorophenyl)-5-fluoro-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2’-(4-chlorophenyl)-5-fluoro-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other spirocyclic indole derivatives and pyrazolo[1,5-c][1,3]benzoxazin analogs. These compounds share structural similarities but may differ in their substituents and biological activities. The uniqueness of 2’-(4-chlorophenyl)-5-fluoro-1’,10b’-dihydrospiro[indole-3,5’-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one lies in its specific combination of substituents and its potential for diverse biological applications.

Properties

Molecular Formula

C23H15ClFN3O2

Molecular Weight

419.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5'-fluorospiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C23H15ClFN3O2/c24-14-7-5-13(6-8-14)19-12-20-16-3-1-2-4-21(16)30-23(28(20)27-19)17-11-15(25)9-10-18(17)26-22(23)29/h1-11,20H,12H2,(H,26,29)

InChI Key

ZDKMMHCNQMTIRP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC4(N2N=C1C5=CC=C(C=C5)Cl)C6=C(C=CC(=C6)F)NC4=O

Origin of Product

United States

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